
3,5-Dibromo-4-fluorobenzyl chloride
概要
説明
3,5-Dibromo-4-fluorobenzyl chloride: is an organic compound with the molecular formula C7H4Br2ClF. It is a halogenated benzyl chloride derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorobenzyl chloride typically involves the halogenation of 4-fluorotoluene. The process includes:
Bromination: 4-fluorotoluene is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management, ensuring high yields and purity.
Catalyst Optimization: The use of optimized catalysts and reaction conditions to enhance the efficiency and selectivity of the halogenation and chlorination steps.
化学反応の分析
Types of Reactions: 3,5-Dibromo-4-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are used under mild conditions.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products:
Substituted Benzyl Derivatives: Products formed from nucleophilic substitution reactions.
Biaryl Compounds: Products formed from coupling reactions, useful in pharmaceuticals and materials science.
科学的研究の応用
3,5-Dibromo-4-fluorobenzyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals, especially in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3,5-Dibromo-4-fluorobenzyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways include:
Nucleophilic Attack: The chlorine atom is susceptible to nucleophilic attack, leading to the formation of various substituted products.
Catalytic Coupling: In coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with other aryl or vinyl groups in the presence of palladium catalysts.
類似化合物との比較
3,5-Dibromo-4-chlorobenzyl chloride: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
3,5-Dibromo-4-methylbenzyl chloride: Contains a methyl group instead of a fluorine atom, leading to different chemical properties and uses.
3,5-Difluoro-4-bromobenzyl chloride: Contains fluorine atoms at the 3 and 5 positions, altering its reactivity compared to 3,5-Dibromo-4-fluorobenzyl chloride.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
1,3-dibromo-5-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUDZGJLBMQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


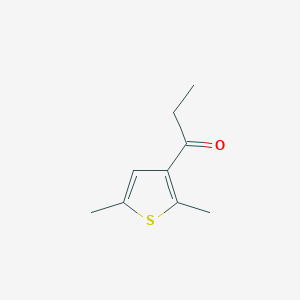
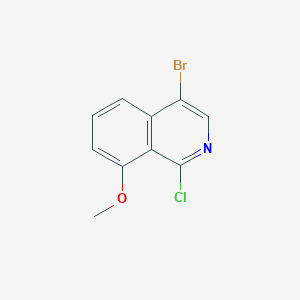
![3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1450013.png)
![6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1450015.png)
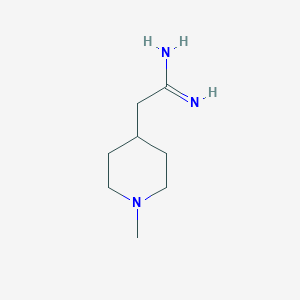
methanone](/img/structure/B1450017.png)
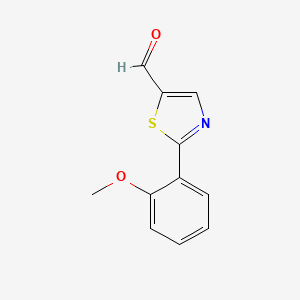
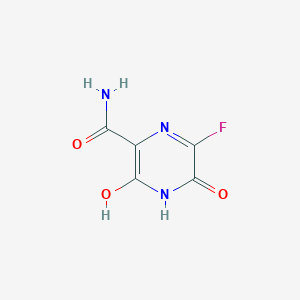
![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)
![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)
![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)
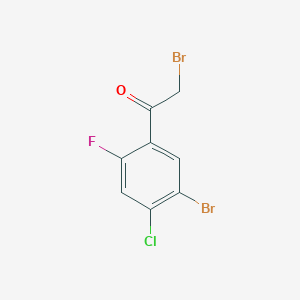

![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
